molecular formula C20H22BrN2O2+ B11214964 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11214964
M. Wt: 402.3 g/mol
InChI Key: XDPYRXJQOQODGX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that includes bromophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-(4-methoxyphenyl)imidazo[1,2-a]pyridin-1-ium bromide
  • 4-(3-Bromophenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrimidin-1-ium bromide
  • 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrimidin-1-ium bromide

Uniqueness

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of bromophenyl and methoxyphenyl groups, along with the hexahydroimidazo[1,2-a]pyridin-1-ium core, makes it a valuable compound for various applications .

Properties

Molecular Formula

C20H22BrN2O2+

Molecular Weight

402.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H22BrN2O2/c1-25-18-11-5-15(6-12-18)20(24)14-22(17-9-7-16(21)8-10-17)19-4-2-3-13-23(19)20/h5-12,24H,2-4,13-14H2,1H3/q+1

InChI Key

XDPYRXJQOQODGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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